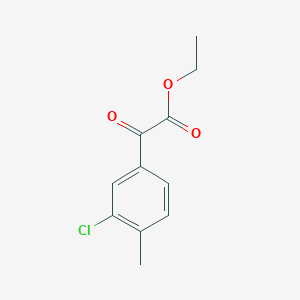
trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid” is a small organic molecule. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The linear formula for “trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid” is C14H13NO3 . The molecular weight is approximately 243.26 g/mol.Aplicaciones Científicas De Investigación
Analytical Techniques
- A study by Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids in human urine, which could potentially be applied to similar compounds like trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid for monitoring environmental or occupational exposure (Arrebola et al., 1999).
Chemical Synthesis and Properties
- Péter and Fülöp (1995) described a method for separating isomers of 2-amino-cyclopentane-1-carboxylic acids, which could be relevant for studying the properties and synthesis of similar compounds like trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid (Péter & Fülöp, 1995).
Catalysis and Reaction Engineering
- Feuerstein et al. (2001) researched the use of a palladium–tetraphosphine system in catalyzing cross-coupling reactions. Such studies could be applied to the synthesis or modification of trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid (Feuerstein et al., 2001).
Isosteric Substitution in Drug Design
- Ballatore et al. (2011) explored the use of cyclopentane-1,3-diones as isosteres for carboxylic acid groups in drug design. This approach could be relevant for designing analogs or derivatives of trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid (Ballatore et al., 2011).
Biomarker Analysis
- Baker et al. (2004) developed a method for quantifying urinary metabolites of synthetic pyrethroid insecticides. This methodology might be applicable for detecting metabolites related to trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid in biological samples (Baker et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
(1R,2R)-2-(3-cyanobenzoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c15-8-9-3-1-4-10(7-9)13(16)11-5-2-6-12(11)14(17)18/h1,3-4,7,11-12H,2,5-6H2,(H,17,18)/t11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDRXXPMKDARCE-VXGBXAGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197910 |
Source


|
| Record name | rel-(1R,2R)-2-(3-Cyanobenzoyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(3-Cyanobenzoyl)cyclopentane-1-carboxylic acid | |
CAS RN |
733740-86-8 |
Source


|
| Record name | rel-(1R,2R)-2-(3-Cyanobenzoyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-(3-Cyanobenzoyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901197910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














